molecular formula C8H9BrFN B1489394 2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride CAS No. 794472-18-7

2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride

Cat. No.: B1489394
CAS No.: 794472-18-7
M. Wt: 218.07 g/mol
InChI Key: CWAHHQSCBWJANH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride is an organic compound that features a bromine atom, a fluorine atom, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromobenzaldehyde.

    Fluorination: The aldehyde group is converted to a fluorinated intermediate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amination: The fluorinated intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(3-hydroxyphenyl)-2-fluoroethan-1-amine.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-fluoroethan-1-amine
  • 2-(3-Chlorophenyl)-2-fluoroethan-1-amine
  • 2-(3-Bromophenyl)-2-chloroethan-1-amine

Uniqueness

2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-bromophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAHHQSCBWJANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299503
Record name 3-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794472-18-7
Record name 3-Bromo-β-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794472-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-β-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride
Reactant of Route 2
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride
Reactant of Route 4
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride
Reactant of Route 6
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride

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